tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
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Overview
Description
tert-Butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic compound with significant applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can be further utilized in synthetic chemistry and medicinal applications.
Scientific Research Applications
tert-Butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate has several scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential therapeutic properties, including as a precursor for drug development.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
tert-Butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1R,4R)-7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-5-8(13)9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9?/m1/s1 |
InChI Key |
KBFKGKCNVPZMHL-ZAZKALAHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1C2N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2N |
Origin of Product |
United States |
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